molecular formula C8H7ClO2S B2610238 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid CAS No. 1252900-85-8

5-Chloro-4-cyclopropylthiophene-2-carboxylic acid

Cat. No.: B2610238
CAS No.: 1252900-85-8
M. Wt: 202.65
InChI Key: GLJZZDMCKDFNNF-UHFFFAOYSA-N
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Description

5-Chloro-4-cyclopropylthiophene-2-carboxylic acid is a chemical compound with the molecular formula C8H7ClO2S and a molecular weight of 202.66 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropyl group, and a thiophene ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

The synthesis of 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid typically involves the following steps:

    Cyclopropylation: Introduction of the cyclopropyl group to the thiophene ring.

    Chlorination: Addition of the chloro group to the thiophene ring.

    Carboxylation: Introduction of the carboxylic acid group.

These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

5-Chloro-4-cyclopropylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chloro group can be substituted with other functional groups such as amines or alkyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-4-cyclopropylthiophene-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

5-Chloro-4-cyclopropylthiophene-2-carboxylic acid can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

5-chloro-4-cyclopropylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2S/c9-7-5(4-1-2-4)3-6(12-7)8(10)11/h3-4H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJZZDMCKDFNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(SC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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